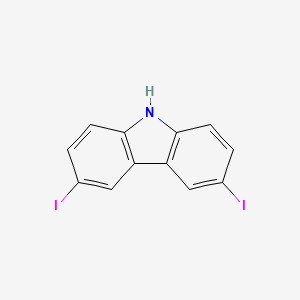

3,6-Diiodo-9H-carbazole

概要

説明

3,6-Diiodo-9H-carbazole is an organic compound characterized by the presence of two iodine atoms at the 3 and 6 positions on the carbazole ring. Carbazole derivatives, including this compound, are known for their unique photoconductive and optical properties, making them valuable in various industrial applications, particularly in electronics and photonics .

準備方法

The synthesis of 3,6-Diiodo-9H-carbazole typically involves the iodination of carbazole. One common method includes the reaction of carbazole with iodine in the presence of a base such as sodium hydroxide. The reaction mixture is stirred at an appropriate temperature, followed by purification and crystallization to obtain the final product . Industrial production methods may involve similar steps but are optimized for higher yields and scalability .

化学反応の分析

Ullmann-Type C–N Coupling Reactions

3,6-Diiodo-9H-carbazole undergoes self-condensation via Ullmann coupling to form branched polycarbazoles. This reaction is catalyzed by copper powder in the presence of KOH and 18-crown-6 as a phase-transfer agent .

Example Reaction:

Conditions and Outcomes:

| Catalyst System | Solvent | Temperature | Time | Yield | Polymer Properties |

|---|---|---|---|---|---|

| Cu powder/KOH/18-crown-6 | Decaline | 180°C | 24 h | 83.4% | Needle-shaped, insoluble |

This method enables the synthesis of conjugated polymers for optoelectronic applications .

Sonogashira Cross-Coupling

The compound participates in Sonogashira reactions with terminal alkynes to form alkynylated carbazole derivatives. A Pd(II) catalyst system (e.g., PdCl₂(PPh₃)₂) is typically employed .

Example Reaction:

Key Parameters:

-

Catalyst: PdCl₂(PPh₃)₂ (0.08 equiv)

-

Base: K₂CO₃

-

Solvent: DMF

-

Temperature: 100°C

Phosphonation Reactions

While direct phosphonation of this compound is not explicitly documented, analogous nickel-catalyzed phosphonation of 3,6-dibromo-9H-carbazole suggests feasibility. Triethylphosphite reacts with dibromocarbazole under NiCl₂ catalysis to form phosphonated derivatives .

Proposed Pathway for Diiodo Analog:

Conditions from Dibromo Analog :

| Parameter | Value |

|---|---|

| Catalyst | NiCl₂ (10.25 mmol) |

| Solvent | 1,3-Diisopropylbenzene |

| Temperature | 170°C |

| Reaction Time | 20 h |

| Yield | Quantitative (dibromo) |

Cyanation via Metal-Mediated Substitution

This compound reacts with CuCN in polar aprotic solvents to yield 3,6-dicyano-9H-carbazole. This method is analogous to the cyanation of 3,6-dibromo-9H-carbazole .

Example Reaction:

Reported Data for Dibromo Analog :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 155°C |

| Reaction Time | 9 h |

| Yield | 30% (dibromo) |

The diiodo derivative is expected to exhibit higher reactivity due to the weaker C–I bond compared to C–Br.

Nucleophilic Aromatic Substitution

The iodine substituents are susceptible to nucleophilic displacement under basic conditions. For example, reaction with amines or alkoxides can yield 3,6-disubstituted carbazoles .

General Reaction Scheme:

Key Considerations:

-

Nucleophiles (Nu⁻): Amines, thiols, alkoxides.

-

Bases: NaOH, K₂CO₃, or Et₃N.

-

Solvents: DMF, DMSO, or THF.

Reductive Deiodination

Controlled reduction with Zn or Pd/C in the presence of H₂ removes iodine atoms selectively, enabling the synthesis of monosubstituted or parent carbazole .

Example Reaction:

Conditions from Literature :

-

Reductant: Zinc dust

-

Solvent: Acetic acid

-

Temperature: Reflux

-

Yield: >90%

Electrophilic Aromatic Substitution

Despite being heavily substituted, the carbazole core can undergo electrophilic reactions (e.g., nitration, sulfonation) at remaining reactive positions under strong acidic conditions .

Nitration Example:

Reported Data for Brominated Analog :

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ |

| Temperature | 0–5°C |

| Reaction Time | 2 h |

| Yield | 85% (dibromo) |

科学的研究の応用

Material Science Applications

1.1 Organic Light Emitting Diodes (OLEDs)

3,6-Diiodo-9H-carbazole serves as a crucial building block in the synthesis of hole-transporting materials for OLEDs. Its structural properties, including planarity and high electron mobility, make it ideal for enhancing the efficiency of these devices. Research indicates that carbazole derivatives exhibit improved charge transport properties when incorporated into OLED architectures .

1.2 Photovoltaic Devices

The compound has been investigated for use in organic photovoltaic cells due to its ability to absorb light and facilitate charge separation. Studies suggest that incorporating this compound can enhance the power conversion efficiency of solar cells by improving the charge carrier mobility .

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research has demonstrated that this compound derivatives exhibit promising anticancer properties. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and colorectal cancer . The mechanism involves inducing apoptosis and inhibiting cell proliferation.

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives possess potent activity against bacterial and fungal strains, potentially offering new avenues for antibiotic development .

Photonic Applications

3.1 Fluorescent Dyes

this compound is utilized in the development of fluorescent dyes due to its strong luminescent properties. These dyes are applicable in biological imaging and sensing technologies . The compound's ability to emit light upon excitation makes it suitable for various fluorescence-based assays.

Case Studies

作用機序

The mechanism of action of 3,6-Diiodo-9H-carbazole in optoelectronic applications involves its ability to facilitate charge transfer and injection. The presence of iodine atoms enhances the compound’s electron-donating properties, improving its performance in devices such as OLEDs and organic photovoltaics . The molecular targets and pathways involved include the interaction with other organic materials in the device architecture to optimize charge transport and light emission .

類似化合物との比較

3,6-Diiodo-9H-carbazole can be compared with other carbazole derivatives, such as:

3,6-Dibromo-9H-carbazole: Similar in structure but with bromine atoms instead of iodine, it exhibits different electronic properties and reactivity.

2,7-Diiodo-9H-carbazole: Another isomer with iodine atoms at the 2 and 7 positions, which may have different photophysical properties.

9-Benzyl-3,6-diiodo-9H-carbazole: A derivative with a benzyl group at the nitrogen atom, used in specific applications requiring modified electronic properties.

These comparisons highlight the unique properties of this compound, particularly its suitability for optoelectronic applications due to its enhanced charge transfer capabilities and stability.

生物活性

3,6-Diiodo-9H-carbazole is a derivative of carbazole, a heterocyclic compound known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities.

This compound has a molecular formula of C12H8I2N and a molecular weight of 400.00 g/mol. The presence of iodine substituents at the 3 and 6 positions enhances its biological activity by increasing electron density and influencing molecular interactions.

Antimicrobial Activity

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study by Dabrovolskas et al., the compound demonstrated stronger antibacterial effects against Bacillus subtilis compared to amoxicillin, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/ml . The disk diffusion method confirmed its efficacy against various bacterial strains, highlighting the importance of the iodine substituents in enhancing antimicrobial properties.

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| This compound | Bacillus subtilis | 31.25 |

| Amoxicillin | Bacillus subtilis | 62.5 |

| 3-Iodo-9H-Carbazole | Escherichia coli | 62.5 |

Antifungal Properties

The compound also shows antifungal activity against various strains of Candida, with studies indicating that its effectiveness is pH-dependent. The antifungal activity was significantly higher in acidic environments, suggesting potential applications in treating fungal infections under specific conditions .

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against various cancer cell lines. It was found to exhibit cytotoxic effects on non-small cell lung cancer (A549) and human colorectal cancer (HCT116) cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the precise pathways involved .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using methods such as the DPPH radical scavenging assay. The compound exhibited moderate antioxidant activity, which may contribute to its overall therapeutic potential by mitigating oxidative stress associated with various diseases .

Case Studies

- Antimicrobial Efficacy : A study conducted on carbazole derivatives including this compound showed that it outperformed traditional antibiotics in inhibiting bacterial growth, particularly against Bacillus subtilis. This suggests a promising avenue for developing new antibacterial agents based on carbazole derivatives .

- Cytotoxicity in Cancer Research : In vitro studies revealed that treatment with this compound resulted in significant cytotoxicity against A549 and HCT116 cell lines, with IC50 values indicating potent anti-cancer properties . These findings support further investigation into its use as an anticancer agent.

特性

IUPAC Name |

3,6-diiodo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7I2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECAOKZHORDWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C3=C(N2)C=CC(=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389437 | |

| Record name | 3,6-Diiodo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57103-02-3 | |

| Record name | 3,6-Diiodo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Diiodo-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。